Home > Products > Screening Compounds P109108 > 1-Fluoroestradiol
1-Fluoroestradiol - 103419-09-6

1-Fluoroestradiol

Catalog Number: EVT-1555798
CAS Number: 103419-09-6
Molecular Formula: C18H23FO2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1-Fluoroestradiol is classified as a synthetic steroid and a radiopharmaceutical. It is derived from the natural hormone estradiol, modified to include a fluorine atom that allows for its detection via PET imaging. This modification not only facilitates the visualization of estrogen receptors but also improves the pharmacokinetic properties of the compound in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Fluoroestradiol typically involves a two-step process:

  1. Fluorination Reaction: The precursor compound is treated with [18F]fluoride under specific conditions to incorporate the fluorine atom. This step can be performed using various methods, including microwave-assisted synthesis and conventional heating.
  2. Hydrolysis: Following fluorination, the intermediate product undergoes hydrolysis to yield the final radiolabeled compound. Acidic conditions are often employed, using reagents such as hydrochloric acid or sulfuric acid to facilitate this reaction.

Recent advancements have introduced automated synthesizers that streamline this process, improving yields and reducing synthesis time significantly. For instance, a fully automated one-pot procedure has been developed that achieves high radiochemical yields (approximately 40% with >97% purity) within 80 minutes using an Eckert & Ziegler modular system .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Fluoroestradiol is characterized by its steroid backbone, which consists of four fused carbon rings typical of steroid hormones. The specific placement of the fluorine atom at the 16α position is crucial for its biological activity and receptor binding affinity.

  • Molecular Formula: C18H21F
  • Molecular Weight: Approximately 276.36 g/mol
  • Chemical Structure: The fluorine atom's presence alters the electronic properties of the estradiol molecule, enhancing its interaction with estrogen receptors.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 1-Fluoroestradiol include:

  • Nucleophilic Substitution: The incorporation of [18F]fluoride into the precursor occurs through nucleophilic substitution mechanisms, often facilitated by leaving groups such as tosylates.
  • Hydrolysis Reactions: The hydrolysis step must be carefully controlled to prevent degradation or formation of unwanted byproducts. For instance, using sulfuric acid rather than hydrochloric acid can minimize side reactions and improve yield .

Quality control during synthesis involves high-performance liquid chromatography (HPLC) to ensure purity and identify any impurities or side products formed during reactions.

Mechanism of Action

Process and Data

The mechanism of action for 1-Fluoroestradiol revolves around its binding affinity for estrogen receptors. Once administered, it competes with endogenous estradiol for receptor sites in target tissues, particularly in breast tumors. This binding is critical for:

  • Imaging: The radiolabeled compound emits positrons detectable by PET scanners, allowing visualization of estrogen receptor status in tumors.
  • Therapeutic Implications: Understanding receptor occupancy can inform treatment decisions regarding hormonal therapies.

Data indicate that 1-Fluoroestradiol has a strong binding affinity for estrogen receptors, making it an effective tracer for imaging studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Fluoroestradiol exhibits several notable physical and chemical properties:

  • Appearance: Clear and colorless solution.
  • pH Range: Typically between 4.5 to 8.
  • Stability: The compound is stable under proper storage conditions but may degrade if exposed to light or heat.
  • Radiochemical Purity: Must exceed 95% for clinical applications; typically assessed via HPLC.

These properties are critical for ensuring the safety and efficacy of the compound when used in clinical settings .

Applications

Scientific Uses

1-Fluoroestradiol has significant applications in medical imaging, particularly in oncology:

  • Breast Cancer Diagnosis: It is primarily used to assess estrogen receptor-positive tumors, helping clinicians tailor treatment strategies based on receptor status.
  • Research Tool: Beyond clinical applications, it serves as a valuable tool in research settings to study estrogen receptor biology and develop new therapeutic agents targeting these pathways.
Introduction to Estrogen Receptor-Targeted Molecular Imaging

Significance of Estrogen Receptor (ER) Expression in Breast Cancer Pathobiology

Estrogen receptor alpha (ERα) is a nuclear transcription factor expressed in approximately 70-80% of breast cancers, serving as a critical driver of tumor proliferation, survival, and metastatic progression [1] [3]. ER status is a definitive biomarker that stratifies patients for endocrine therapies, which target estrogen synthesis (aromatase inhibitors), block estrogen binding (selective estrogen receptor modulators, SERMs), or degrade ER protein (selective estrogen receptor degraders, SERDs) [3] [9]. ER-positive tumors exhibit distinct clinical behavior, including longer recurrence intervals and preferential metastasis to bone and soft tissues, but also face challenges like intrinsic or acquired endocrine resistance [3] [5]. Critically, ER expression is dynamic; discordance rates between primary and metastatic lesions reach 20-30% due to clonal evolution under treatment pressure, underscoring the need for whole-body assessment of functional ER [6] [9].

Limitations of Traditional ER Assessment via Immunohistochemistry (IHC)

Conventional ER evaluation relies on IHC of biopsied tissue, a method constrained by several critical shortcomings:

  • Spatial Sampling Bias: Single-site biopsies cannot capture inter- or intralesional heterogeneity. Metastatic sites often show divergent ER status from primary tumors in 18–32% of cases, leading to misdirected therapies [6] [7].
  • Procedural Limitations: Biopsies of bone, brain, or lung lesions carry significant risks (e.g., pneumothorax, hemorrhage), with up to 20% yielding insufficient tissue for analysis [9].
  • Functional Blindness: IHC detects ER protein but cannot confirm ligand-binding functionality. Mutations (e.g., G521R in the ligand-binding domain) or aberrant signaling may render receptors nonfunctional despite positive IHC, explaining some endocrine therapy failures [1].
  • Temporal Lag: Serial biopsies to monitor evolving ER status during treatment are impractical, delaying detection of resistance [6].

Table 1: Key Limitations of ER Immunohistochemistry in Breast Cancer

Limitation CategoryClinical ConsequenceSupporting Data
Spatial HeterogeneityUnderestimation of ER-negative metastases21-32% discordance between primary/metastatic sites [7]
Inaccessible LesionsNon-diagnostic biopsies15-20% failure rate for bone/lung lesions [9]
Functional IrrelevanceFalse-positive IHC predictions30-40% of ER+ IHC tumors resist 1st-line endocrine therapy [1] [5]
Static AssessmentDelayed detection of resistanceER loss in >50% of progressing metastases [6]

Emergence of 18F-Fluoroestradiol (18F-FES) as a Precision Imaging Biomarker

16α-18F-fluoro-17β-estradiol (18F-FES) is a radiolabeled estrogen analog that overcomes IHC limitations by enabling non-invasive, quantitative mapping of functional ER across all disease sites. Its molecular structure preserves high affinity for ERα (6.3-fold > ERβ) by replacing the 16α-hydrogen with 18F, maintaining binding specificity while allowing positron emission tomography (PET) detection [1] [3]. The tracer’s mechanistic validation includes:

  • Specific Binding: 18F-FES uptake requires an intact ER ligand-binding domain (LBD). In xenografts expressing mutant ER (G521R), uptake was equivalent to background (0.49 ± 0.042 %ID/g vs. 0.42 ± 0.051 %ID/g in ER-negative controls), proving dependence on functional receptors [1].
  • Quantitative Correlation: 18F-FES standardized uptake values (SUV) correlate linearly with ER expression by IHC (r=0.76–0.89) and ex vivo ligand-binding assays [3] [8].
  • Whole-Body Interrogation: Simultaneously evaluates all lesions, revealing heterogeneity missed by biopsies. In dual-primary cancers, 18F-FES PET correctly identified ER+ metastases in 87.5% of cases, altering management in 21.9% [7].

Table 2: Validation Studies of 18F-FES PET as an ER Biomarker

Validation MetricStudy DesignKey Outcome
Binding SpecificityER-mutant xenografts (G521R)Uptake abolished (p=0.06 vs. muscle) [1]
IHC CorrelationMeta-analysis (664 patients)Pooled sensitivity 82.4%, specificity 93.8% [8]
Therapeutic PredictionPhase II trial (NCT02398773)SUVmax <1.5 predicted endocrine failure (NPV 88%) [5] [9]

Clinically, 18F-FES PET received FDA approval in 2020 (Cerianna®) and is endorsed by SNMMI Appropriate Use Criteria for four scenarios:

  • ER Status in Difficult-to-Biopsy Lesions (e.g., CNS/bone) [9]
  • Equivocal Findings on Conventional Imaging [9]
  • Selection of 1st-line Endocrine Therapy in metastatic disease [5] [9]
  • Evaluating 2nd-line Endocrine Options after progression [5] [9]

Table 3: Clinical Utility of 18F-FES PET in Breast Cancer

Clinical ScenarioImpact of 18F-FES PETEvidence Level
Metastatic ER AssessmentAvoided futile endocrine therapy in FES-negative patientsMeta-analysis (n=308): 89% NPV [5]
Lesion CharacterizationSolved diagnostic dilemmas in 87% of casesRetrospective cohort (n=100) [9]
Staging ILC/Low-grade IDCDetected occult metastases missed by FDG PETSensitivity: FES 94% vs. FDG 81% [3] [9]

The tracer’s predictive power was solidified by a 2025 meta-analysis (12 studies, n=308), confirming that patients with 18F-FES-negative lesions rarely benefit from endocrine therapy (negative predictive value: 89%, risk ratio: 3.21) despite ER-positive IHC [5]. This positions 18F-FES PET as a transformative tool for precision oncology, functionally interrogating ER pathway activity across the entire disease burden.

Properties

CAS Number

103419-09-6

Product Name

1-Fluoroestradiol

IUPAC Name

(8S,9S,13S,14S,17S)-1-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H23FO2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(20)9-15(19)17(10)13/h8-9,12-14,16,20-21H,2-7H2,1H3/t12-,13+,14+,16+,18+/m1/s1

InChI Key

VAYVDUJKHGYLSR-PEEYHIECSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)F

Synonyms

1-fluoroestradiol

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.